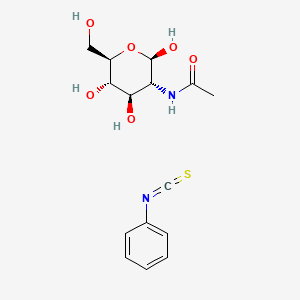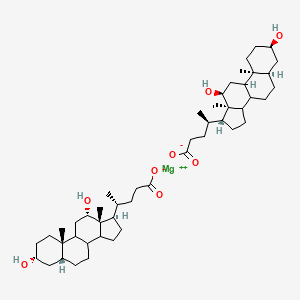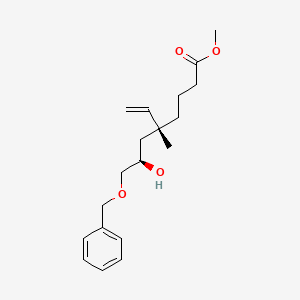
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is a complex organic compound with a unique structure that includes a benzyloxy group, a hydroxy group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Octanoate Backbone: The initial step involves the construction of the octanoate backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Functional Groups: The benzyloxy, hydroxy, and vinyl groups are introduced through specific reactions such as etherification, hydroxylation, and olefination.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5 and 7 positions is crucial. This is often achieved through chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The vinyl group can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy and vinyl groups can participate in hydrophobic interactions and covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanoic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
(5R,7R)-8-Benzyloxy-7-hydroxy-5-methyl-5-vinyloctanol: Similar structure but with an alcohol group instead of a methyl ester.
Uniqueness
(5R,7R)-Methyl 8-(benzyloxy)-7-hydroxy-5-methyl-5-vinyloctanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H28O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl (5R,7R)-5-ethenyl-7-hydroxy-5-methyl-8-phenylmethoxyoctanoate |
InChI |
InChI=1S/C19H28O4/c1-4-19(2,12-8-11-18(21)22-3)13-17(20)15-23-14-16-9-6-5-7-10-16/h4-7,9-10,17,20H,1,8,11-15H2,2-3H3/t17-,19-/m1/s1 |
InChI Key |
YWWDVWUFCDPBLM-IEBWSBKVSA-N |
Isomeric SMILES |
C[C@@](CCCC(=O)OC)(C[C@H](COCC1=CC=CC=C1)O)C=C |
Canonical SMILES |
CC(CCCC(=O)OC)(CC(COCC1=CC=CC=C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B13836767.png)

![(8R,9S,13S,14S,17S)-13-methyl-4-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13836778.png)
![N-[4-(trifluoromethyl)-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-yl]formamide](/img/structure/B13836783.png)
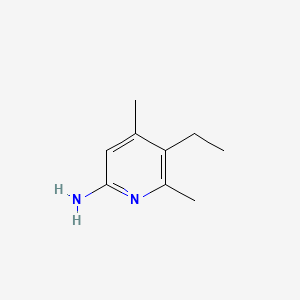

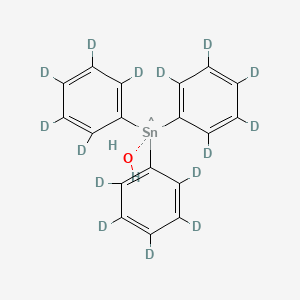
![[2-(2-Hydroxyphenoxy)-4-nitrophenyl]-phenylmethanone](/img/structure/B13836820.png)
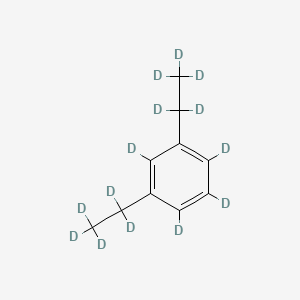
![3-Oxo-3-[2,3,5-trifluoro-4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B13836836.png)

![[(4R)-4-prop-1-en-2-ylcyclohexen-1-yl]sulfinylbenzene](/img/structure/B13836848.png)
